molecular formula C22H28ClF2NO6 B595994 4-Hydroxy Nebivolol CAS No. 178383-76-1

4-Hydroxy Nebivolol

Cat. No.: B595994
CAS No.: 178383-76-1
M. Wt: 475.914
InChI Key: NNLYRGGZJNHZRC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxy Nebivolol is a major metabolite of Nebivolol , which is a highly selective beta-1 adrenergic receptor antagonist . The beta-1 adrenergic receptors are primarily located in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of Nebivolol. Nebivolol is known to decrease vascular resistance and increase stroke volume and cardiac output without negatively affecting left ventricular function . It also enhances nitric oxide bioavailability via the L-arginine-nitric oxide pathway , which can lead to vasodilation .

Pharmacokinetics

The pharmacokinetics of this compound involves first-order absorption kinetics with pre-systemic metabolism, first-order systemic metabolism, and bicompartmental distribution This suggests that the compound is well-absorbed, undergoes significant metabolism (likely in the liver), and is distributed throughout the body

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Nebivolol. Nebivolol has been shown to affect mitochondria by impairing ATPase activity, disrupting oxygen consumption, and even triggering premature apoptosis . These effects are likely due to the compound’s interaction with beta-1 adrenergic receptors and its influence on nitric oxide bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment could affect the toxicity of transformation products generated during different reaction mechanisms . Additionally, the metabolic effects of Nebivolol and its metabolites can be influenced by factors such as patient’s health status, co-administered drugs, and genetic polymorphisms in drug-metabolizing enzymes .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Nebivolol interacts with beta-1 adrenergic receptors, similar to its parent compound, Nebivolol . It is involved in the regulation of heart rate and blood pressure, primarily through its antagonistic action on these receptors . The interaction of this compound with these receptors is believed to be the primary mechanism through which it exerts its therapeutic effects .

Cellular Effects

This compound influences cell function by modulating the activity of beta-1 adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can lead to a decrease in heart rate and blood pressure, which are critical parameters in cardiovascular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-1 adrenergic receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately influencing the physiological functions regulated by these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found that the drug’s effects on blood pressure and heart rate can persist for up to 48 hours after administration . This suggests that this compound has a relatively long duration of action .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, in spontaneously hypertensive rats, acute administration of Nebivolol (the parent compound of this compound) has been found to lower blood pressure .

Metabolic Pathways

This compound is involved in the metabolic pathway of Nebivolol, being formed through the hydroxylation of Nebivolol by the enzyme CYP2D6 . This metabolic pathway is critical for the drug’s pharmacological activity, as it leads to the formation of this compound, which is an active metabolite with therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to those of its parent compound, Nebivolol . Nebivolol is known to be distributed throughout the body, reaching various tissues and organs

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYRGGZJNHZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClF2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849563
Record name 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178383-76-1
Record name 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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